molecular formula C20H15F3N2O3 B13371620 N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide

N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide

Cat. No.: B13371620
M. Wt: 388.3 g/mol
InChI Key: XLMQHWNTHXXIGR-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced stability and bioactivity in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C20H15F3N2O3

Molecular Weight

388.3 g/mol

IUPAC Name

N-[2-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H15F3N2O3/c1-12-10-13(7-8-16(12)25-19(27)17-6-3-9-28-17)18(26)24-15-5-2-4-14(11-15)20(21,22)23/h2-11H,1H3,(H,24,26)(H,25,27)

InChI Key

XLMQHWNTHXXIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-4-isocyanatobenzoic acid, followed by cyclization to form the furan ring. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-{[3-(fluoromethyl)anilino]carbonyl}phenyl)-2-furamide
  • N-(2-methyl-4-{[3-(chloromethyl)anilino]carbonyl}phenyl)-2-furamide
  • N-(2-methyl-4-{[3-(bromomethyl)anilino]carbonyl}phenyl)-2-furamide

Uniqueness

N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, bioactivity, and resistance to metabolic degradation compared to its analogs with other halogen substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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